molecular formula C26H18N2O4 B13137426 1,4-Bis(4-hydroxyanilino)anthracene-9,10-dione CAS No. 15939-83-0

1,4-Bis(4-hydroxyanilino)anthracene-9,10-dione

Cat. No.: B13137426
CAS No.: 15939-83-0
M. Wt: 422.4 g/mol
InChI Key: PQLIQCMTQBHGIB-UHFFFAOYSA-N
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Description

1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is an organic compound with the molecular formula C26H18N2O4 It is a derivative of anthraquinone, characterized by the presence of two hydroxyphenylamino groups at the 1 and 4 positions of the anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Amination: The anthracene-9,10-dione undergoes amination with 4-hydroxyaniline in the presence of a suitable catalyst.

    Oxidation: The resulting intermediate is then oxidized to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Amination: Using a metal catalyst to facilitate the amination reaction.

    Controlled Oxidation: Employing specific oxidizing agents to achieve the desired oxidation state without over-oxidation.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: It can be reduced to form different derivatives with altered properties.

    Substitution: The hydroxyphenyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Metal catalysts such as palladium or platinum are used in various reactions to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of quinone derivatives.

    Reduction: May produce hydroquinone derivatives.

Scientific Research Applications

1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research, including:

Chemistry

    Dye Synthesis: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biology

    Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostics.

Medicine

    Drug Development: Investigated for its potential use in developing anti-cancer drugs due to its structural similarity to known anti-cancer agents.

Industry

    Material Science: Applied in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways, including:

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: An anti-cancer drug with a similar anthraquinone core.

    Ametantrone: Another anti-cancer agent with structural similarities.

Uniqueness

1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

15939-83-0

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

1,4-bis(4-hydroxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C26H18N2O4/c29-17-9-5-15(6-10-17)27-21-13-14-22(28-16-7-11-18(30)12-8-16)24-23(21)25(31)19-3-1-2-4-20(19)26(24)32/h1-14,27-30H

InChI Key

PQLIQCMTQBHGIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)O)NC5=CC=C(C=C5)O

Origin of Product

United States

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